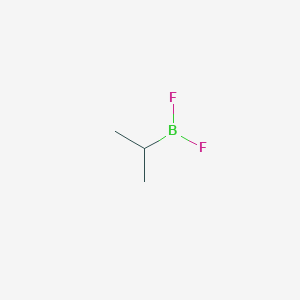
(2S,3S,4S)-Alvimopan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4S)-Alvimopan is a peripherally acting μ-opioid receptor antagonist. It is primarily used to accelerate the recovery of bowel function following bowel resection surgery. This compound is particularly significant in the medical field due to its ability to mitigate the adverse effects of opioid medications on the gastrointestinal tract without affecting the central analgesic effects of opioids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-Alvimopan involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The process typically starts with the preparation of a suitable precursor, followed by a series of chemical reactions such as hydrogenation, esterification, and cyclization. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high purity and yield. The process involves large-scale reactors, precise control of reaction parameters, and efficient purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S)-Alvimopan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of this compound.
Scientific Research Applications
(2S,3S,4S)-Alvimopan has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of μ-opioid receptor antagonists and their interactions with other molecules.
Biology: Researchers use this compound to investigate the physiological and biochemical effects of μ-opioid receptor antagonism on the gastrointestinal tract.
Medicine: The compound is extensively studied for its therapeutic potential in treating opioid-induced bowel dysfunction and other gastrointestinal disorders.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and formulations aimed at improving postoperative recovery and patient outcomes.
Mechanism of Action
(2S,3S,4S)-Alvimopan exerts its effects by selectively binding to and antagonizing μ-opioid receptors in the gastrointestinal tract. This action prevents opioids from binding to these receptors, thereby reducing their inhibitory effects on bowel motility. The molecular targets involved include the μ-opioid receptors located on the enteric neurons. The pathways affected by this compound include the modulation of neurotransmitter release and the regulation of smooth muscle contraction in the intestines.
Comparison with Similar Compounds
Similar Compounds
Methylnaltrexone: Another peripherally acting μ-opioid receptor antagonist used to treat opioid-induced constipation.
Naloxegol: A PEGylated derivative of naloxone that acts as a peripherally acting μ-opioid receptor antagonist.
Naldemedine: A derivative of naltrexone used for the treatment of opioid-induced constipation.
Uniqueness of (2S,3S,4S)-Alvimopan
This compound is unique due to its specific stereochemistry, which contributes to its high selectivity and efficacy in antagonizing μ-opioid receptors in the gastrointestinal tract. Unlike some other compounds, this compound does not cross the blood-brain barrier, ensuring that it does not interfere with the central analgesic effects of opioids.
Properties
Molecular Formula |
C25H32N2O4 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[[(2S)-2-benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20+,25+/m1/s1 |
InChI Key |
UPNUIXSCZBYVBB-AOUJKTHWSA-N |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


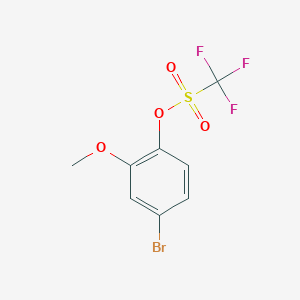
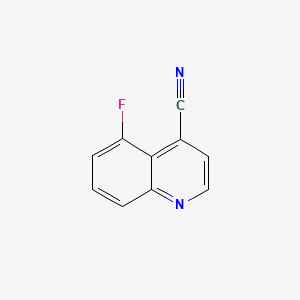
![2'-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5'-(Tetrahydrogen Triphosphate)](/img/structure/B13422866.png)

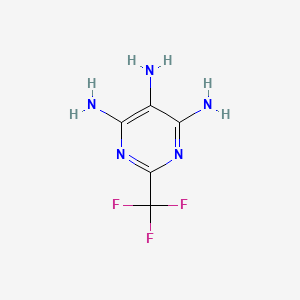
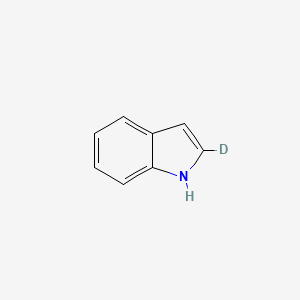

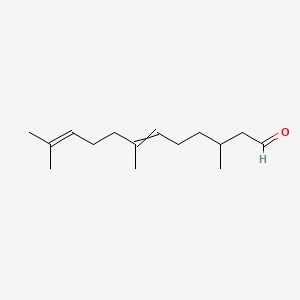
![N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13422899.png)
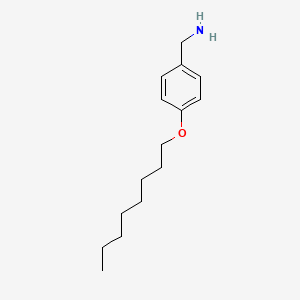
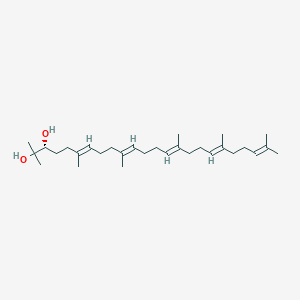

![2-[(1R)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic acid](/img/structure/B13422938.png)
